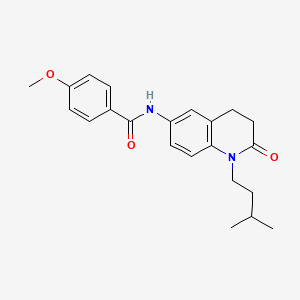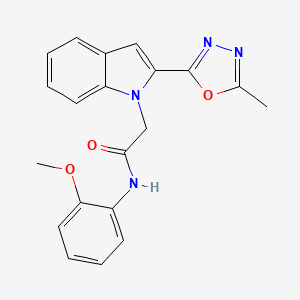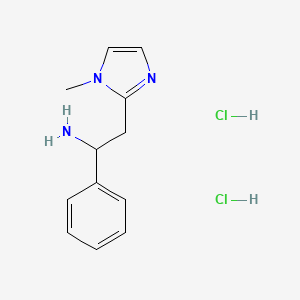
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rhodium(III)-Catalyzed Olefination and Annulation
Rhodium(III)-catalyzed processes utilize N-methoxybenzamides for directed C-H bond activation, highlighting a method for the oxidative olefination and annulation to synthesize valuable tetrahydroisoquinolinone products. These processes are noted for their mild conditions, practicality, selectivity, and high yields, offering a versatile route for the synthesis of complex isoquinoline derivatives, which can have implications in drug development and synthetic chemistry (Rakshit et al., 2011).
Relay Catalysis for Isoquinoline Derivatives
A rhodium(III)-catalyzed one-pot, three-component reaction involving N-methoxybenzamide demonstrates an alternative method for synthesizing isoquinoline derivatives. This relay catalysis approach, involving successive O-alkylation and C-H activation, showcases the utility of N-methoxybenzamides in constructing complex molecular architectures, potentially leading to new pharmaceuticals (Zhou, Jiang, & Wang, 2019).
Antitumor Activity and DNA Interaction
Research into the synthesis and evaluation of methoxy-8H-dibenzo[a,g]isoquinolin-8-ones and their acetoxy derivatives has revealed significant antitumor activity against MDA-MB-231 mammary tumor cells. These compounds, synthesized through condensation of tetrahydroisoquinolines, have been tested for their cytostatic activity and interaction with DNA, indicating potential applications in cancer therapy (Weimar, Angerer, & Wiegrebe, 1991).
Identification of Anticonvulsant Agents
A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, identified through high-throughput screening, demonstrates significant anticonvulsant activity in animal models. Structure-activity relationship (SAR) studies have led to the development of compounds with high affinity and effectiveness in treating convulsions, underscoring the therapeutic potential of tetrahydroisoquinolinyl derivatives in neurological disorders (Chan et al., 1998).
Novel Sigma-2 Receptor Probes
Research into sigma-2 receptors, which play roles in cancer and neurodegenerative diseases, has led to the development of radiolabeled benzamide analogs with high affinity for these receptors. These studies are crucial for understanding the pharmacological profiles of sigma-2 receptors and for developing new diagnostic and therapeutic tools (Xu et al., 2005).
Propiedades
IUPAC Name |
4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)12-13-24-20-10-7-18(14-17(20)6-11-21(24)25)23-22(26)16-4-8-19(27-3)9-5-16/h4-5,7-10,14-15H,6,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNNNDINBAWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)



![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2723087.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)
![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)
![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
